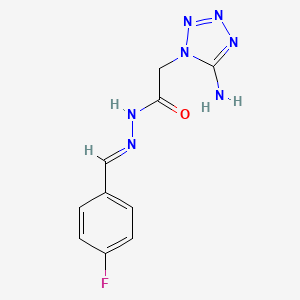

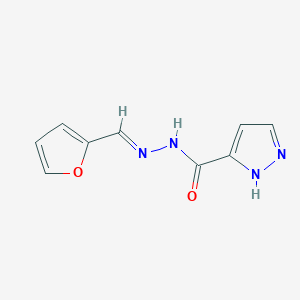

2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

- 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide is a compound synthesized through specific reactions involving related chemicals. It belongs to a class of compounds known for various applications in chemistry and biology.

Synthesis Analysis

- The synthesis of related compounds involves reactions like the condensation of 4-fluorobenzaldehyde with acetohydrazide derivatives (Li Wei-hua et al., 2006). These processes are typically characterized using techniques like MS, NMR, IR, and X-ray diffraction.

Molecular Structure Analysis

- The molecular structure of such compounds is usually determined through X-ray crystallography, which provides insights into the crystalline form and spatial arrangement of atoms (Li Wei-hua et al., 2006). This analysis is crucial for understanding the physical and chemical properties of the compound.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

One key area of research for derivatives of this compound involves their potential as anticancer agents. The synthesis of new benzothiazole acylhydrazones, which are structurally related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide, has shown promising results in anticancer studies. These compounds exhibit cytotoxic activity against various cancer cell lines, including brain glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma, while maintaining selectivity towards cancerous cells over healthy cells (Osmaniye et al., 2018).

Analgesic and Anti-inflammatory Activities

Compounds related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide have been investigated for their anti-inflammatory and analgesic activities. A study involving the synthesis of new imidazolyl acetic acid derivatives, including a compound with a similar structure, demonstrated significant anti-inflammatory and analgesic effects in animal models (Khalifa & Abdelbaky, 2008).

Antioxidant Properties

Another area of research focuses on the antioxidant properties of tetrazole derivatives. A study involving the synthesis of various tetrazole derivatives, including compounds structurally similar to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide, revealed that some of these compounds possess significant antioxidant activities, as determined by their radical scavenging abilities (Dalal & Mekky, 2022).

Aldose Reductase Inhibition

Compounds structurally related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide have been evaluated as aldose reductase inhibitors. These inhibitors are of interest in the treatment of complications related to diabetes. A study highlighted that certain tetrazole-hydrazone hybrids demonstrated significant inhibitory activities against aldose reductase, suggesting their potential therapeutic application in managing diabetic complications (Altıntop et al., 2023).

Crystal Structure Analysis

The synthesis and crystal structure of compounds closely related to 2-(5-amino-1H-tetrazol-1-yl)-N'-(4-fluorobenzylidene)acetohydrazide have been studied. Such studies are important for understanding the molecular interactions and stability of these compounds, which can inform their potential applications in medicinal chemistry (Wei-hua et al., 2006).

Eigenschaften

IUPAC Name |

2-(5-aminotetrazol-1-yl)-N-[(E)-(4-fluorophenyl)methylideneamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FN7O/c11-8-3-1-7(2-4-8)5-13-14-9(19)6-18-10(12)15-16-17-18/h1-5H,6H2,(H,14,19)(H2,12,15,17)/b13-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZULJDDYKFTZTK-WLRTZDKTSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NNC(=O)CN2C(=NN=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=N/NC(=O)CN2C(=NN=N2)N)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FN7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-benzofuran-3-carboxylate](/img/structure/B5549786.png)

![3-methyl-6-[4-({4-[6-(4-methyl-1-piperidinyl)-3-pyridazinyl]-1-piperazinyl}carbonyl)phenoxy]pyridazine](/img/structure/B5549805.png)

![1-[(4-biphenylylamino)methyl]-2,5-pyrrolidinedione](/img/structure/B5549812.png)

![(3R*,4R*)-1-[3-(3-chloroisoxazol-5-yl)propanoyl]-3,4-dimethylpyrrolidin-3-ol](/img/structure/B5549830.png)

![5-methyl-1-(4-methylphenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5549855.png)

![N-[3-(1,3-benzothiazol-2-yl)propyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5549862.png)

![N'-[(1-methyl-1H-pyrrol-2-yl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5549880.png)